molecular formula C10H7F3O5 B13676124 3-[4-Hydroxy-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid

3-[4-Hydroxy-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid

Cat. No.: B13676124
M. Wt: 264.15 g/mol
InChI Key: KIIGOOXDHVLIJH-UHFFFAOYSA-N
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Description

3-[4-Hydroxy-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a hydroxy group and an oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents such as ethanol or water, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

3-[4-Hydroxy-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The oxopropanoic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the trifluoromethoxy group.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-[4-Hydroxy-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-Hydroxy-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-Hydroxy-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H7F3O5

Molecular Weight

264.15 g/mol

IUPAC Name

3-[4-hydroxy-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid

InChI

InChI=1S/C10H7F3O5/c11-10(12,13)18-8-4-6(14)2-1-5(8)3-7(15)9(16)17/h1-2,4,14H,3H2,(H,16,17)

InChI Key

KIIGOOXDHVLIJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)OC(F)(F)F)CC(=O)C(=O)O

Origin of Product

United States

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